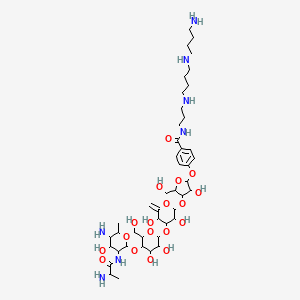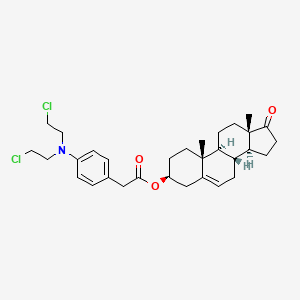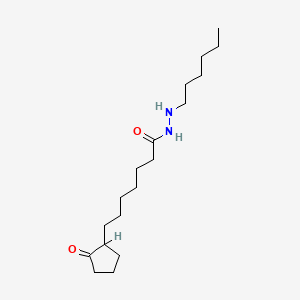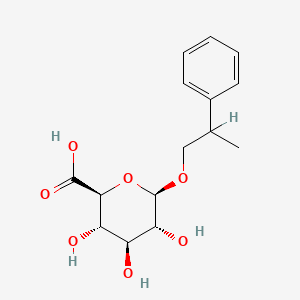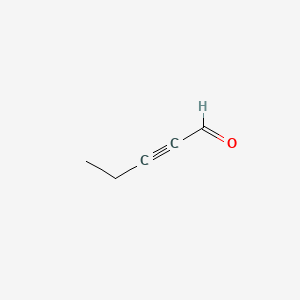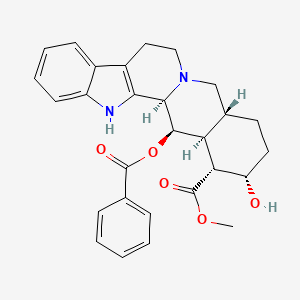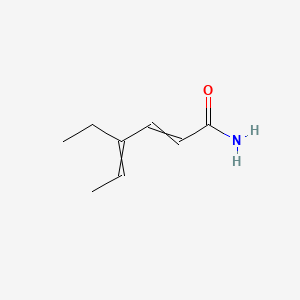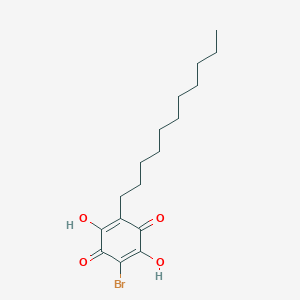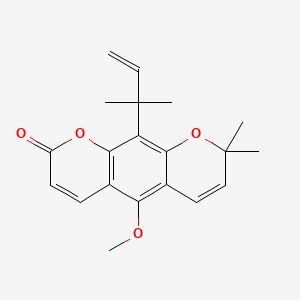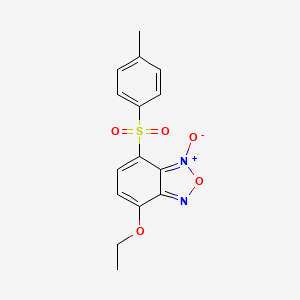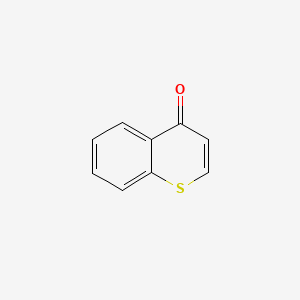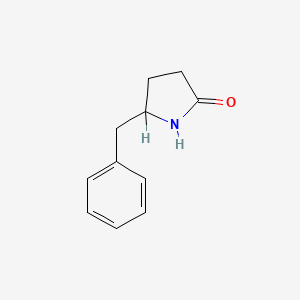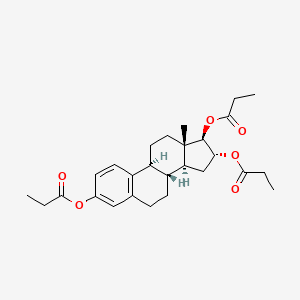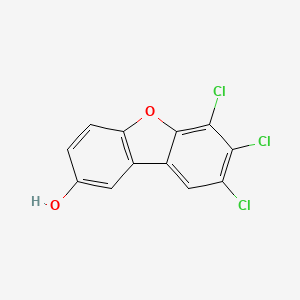
6,7,8-Trichloro-2-dibenzofuranol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-2,3,4-trichlorodibenzofuran is a member of dibenzofurans.
Wissenschaftliche Forschungsanwendungen
Identification in Environmental Samples
6,7,8-Trichloro-2-dibenzofuranol, as part of the polychlorinated dibenzofurans (PCDFs) group, has been identified in environmental samples. These compounds are tricyclic aromatic compounds similar to polychlorinated dioxins (PCDDs) in chemical and toxicological respects. They have been found in PCBs, chlorophenols, and incineration products, notably contributing to environmental contamination incidents such as the Yusho disease in Japan (Rappe et al., 1981).
Formation and Transformation Processes
Studies have been conducted on the formation mechanisms of PCDFs, including 6,7,8-Trichloro-2-dibenzofuranol. The oxidative thermal degradation of chlorophenols, for instance, results in the formation of various PCDFs and related compounds, providing insights into environmental formation pathways of these contaminants (Evans & Dellinger, 2005). Additionally, the enzymatic oxidation of chlorophenols has been shown to result in the formation of PCDFs, suggesting the role of biological processes in the environmental occurrence of these compounds (Svenson et al., 1989).
Synthesis and Chemical Analysis
Research has also been focused on synthesizing and characterizing derivatives and analogs of chlorinated dibenzofurans. These studies aim to understand the chemical properties and potential applications of such compounds in various fields. For instance, the synthesis of compounds related to PCDFs has been explored to develop novel materials with specific chemical properties (Karlivāns & Valters, 2003).
Environmental Impact and Decontamination
The environmental impact of PCDFs, including 6,7,8-Trichloro-2-dibenzofuranol, has been a significant area of study. This includes research on the distribution patterns of these compounds in chlorinated chemicals, which is crucial for understanding their environmental behavior and potential risks (Ni et al., 2005). Additionally, studies on the dechlorination and transformation of PCDFs under mild conditions have been conducted to explore potential methods for environmental remediation and decontamination (Ukisu & Miyadera, 2002).
Eigenschaften
CAS-Nummer |
103124-63-6 |
|---|---|
Produktname |
6,7,8-Trichloro-2-dibenzofuranol |
Molekularformel |
C12H5Cl3O2 |
Molekulargewicht |
287.5 g/mol |
IUPAC-Name |
6,7,8-trichlorodibenzofuran-2-ol |
InChI |
InChI=1S/C12H5Cl3O2/c13-8-4-7-6-3-5(16)1-2-9(6)17-12(7)11(15)10(8)14/h1-4,16H |
InChI-Schlüssel |
WRNMERBQJJGYCV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C3=CC(=C(C(=C3O2)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC2=C(C=C1O)C3=CC(=C(C(=C3O2)Cl)Cl)Cl |
Andere CAS-Nummern |
103124-63-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



